Cas no 5807-64-7 ([1,1'-Biphenyl]-2,2'-dicarboxylicacid, 2,2'-dimethyl ester)

[1,1'-Biphenyl]-2,2'-dicarboxylicacid, 2,2'-dimethyl ester structure
5807-64-7 structure
Product Name:[1,1'-Biphenyl]-2,2'-dicarboxylicacid, 2,2'-dimethyl ester
Numero CAS:5807-64-7
MF:C16H14O4
MW:270.279964923859
CID:370685
PubChem ID:138592
Update Time:2025-04-19

[1,1'-Biphenyl]-2,2'-dicarboxylicacid, 2,2'-dimethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • [1,1'-Biphenyl]-2,2'-dicarboxylicacid, 2,2'-dimethyl ester
    • BIPHENYL-2,2'-DICARBOXYLIC ACID DIMETHYL ESTER
    • methyl 2-(2-methoxycarbonylphenyl)benzoate
    • 2,2'-bibenzoic acid dimethyl ester
    • Biphenyl-2,2'-dicarboxylic acid dim
    • Dimethyl 2,2'-biphenyldicarboxylate
    • dimethyl biphenyl-2,2'-dicarboxylate
    • Diphenic acid,dimethyl ester
    • DIPHENIC ACID DIMETHYL ESTER [MI]
    • SCHEMBL69464
    • NSC-116211
    • NSC116211
    • DiphensA currencyure-dimethylester
    • AC-20956
    • (1,1'-BIPHENYL)-2,2'-DICARBOXYLIC ACID DIMETHYL ESTER
    • CGTYPNOFVGYUED-UHFFFAOYSA-N
    • Diphenic acid, dimethyl ester
    • [1,1'-Biphenyl]-2,2'-dicarboxylic acid, dimethyl ester
    • Q27280956
    • METHYL 2,2'-DIBENZOATE(ESTER)
    • CCG-247225
    • ICCB2_000140
    • UNII-IYD342NLX7
    • Maybridge3_004387
    • dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate
    • [1,2'-dicarboxylic acid, dimethyl ester
    • (1,1'-Biphenyl)-2,2'-dicarboxylic acid, dimethyl ester
    • 5807-64-7
    • 2,2'-dimethyl diphenate
    • AKOS003617601
    • NSC 116211
    • Dimethyl diphenate
    • InChI=1/C16H14O4/c1-19-15(17)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(18)20-2/h3-10H,1-2H
    • HMS1443H09
    • Diphenic acid dimethyl ester
    • BRD-K24863416-001-01-4
    • CBiol_000140
    • DTXSID30206795
    • IYD342NLX7
    • IDI1_015774
    • Inchi: 1S/C16H14O4/c1-19-15(17)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(18)20-2/h3-10H,1-2H3
    • Chiave InChI: CGTYPNOFVGYUED-UHFFFAOYSA-N
    • Sorrisi: O(C)C(C1C=CC=CC=1C1C=CC=CC=1C(=O)OC)=O

Proprietà calcolate

  • Massa esatta: 270.08900
  • Massa monoisotopica: 270.08920892g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 5
  • Complessità: 318
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 52.6Ų

Proprietà sperimentali

  • Densità: 1.2117 (rough estimate)
  • Punto di fusione: 74°C
  • Punto di ebollizione: 373.4°C (rough estimate)
  • Indice di rifrazione: 1.5447 (estimate)
  • PSA: 52.60000
  • LogP: 2.92680
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.